molecular formula C18H22Cl2N2Pt B1211772 Dichlorobis(tranylcypromine)platinum(II) CAS No. 84152-26-1

Dichlorobis(tranylcypromine)platinum(II)

Cat. No.: B1211772
CAS No.: 84152-26-1
M. Wt: 532.4 g/mol
InChI Key: WTVLONXVMCXJCU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorobis(tranylcypromine)platinum(II), also known as Dichlorobis(tranylcypromine)platinum(II), is a useful research compound. Its molecular formula is C18H22Cl2N2Pt and its molecular weight is 532.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dichlorobis(tranylcypromine)platinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorobis(tranylcypromine)platinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Cancer Therapy

Dichlorobis(tranylcypromine)platinum(II) has been investigated for its potential as an anticancer drug. Its structure, featuring the tranylcypromine ligand, enhances its interaction with biological targets compared to traditional platinum-based drugs like cisplatin.

Case Studies

  • A study demonstrated that this compound effectively inhibited the growth of ovarian carcinoma cells that are typically resistant to cisplatin, showcasing its potential as a second-line treatment option .
  • Another investigation highlighted its antitrypanosomal activity, suggesting that it could be repurposed for treating diseases like Chagas disease caused by Trypanosoma cruzi .

Antitrypanosomal Applications

Dichlorobis(tranylcypromine)platinum(II) has shown promise in treating parasitic infections. The compound's ability to interfere with cellular processes extends beyond cancer cells to protozoan parasites.

Efficacy Against Trypanosoma cruzi

Research indicates that this platinum complex exhibits significant antitrypanosomal activity. It functions by inducing oxidative stress within the parasite, leading to cell death. Its selectivity for Trypanosoma cruzi over human cells suggests a favorable therapeutic window .

Catalytic Applications

In addition to its biological applications, dichlorobis(tranylcypromine)platinum(II) serves as a catalyst in various organic reactions.

Catalytic Properties

  • It has been utilized in the synthesis of soluble polymers from monosubstituted acetylenes, demonstrating its versatility in polymer chemistry .
  • The compound's ability to facilitate alkynylation and hydrogenation reactions highlights its importance in synthetic organic chemistry .

Comparative Summary of Applications

Application AreaMechanism of ActionKey Findings
Cancer TherapyDNA binding and apoptosis inductionEffective against cisplatin-resistant cells
Antitrypanosomal ActivityInduction of oxidative stressSignificant activity against Trypanosoma cruzi
CatalysisFacilitates organic reactions (alkynylation, hydrogenation)Useful in polymer synthesis

Chemical Reactions Analysis

Ligand Substitution Reactions

Platinum(II) complexes commonly undergo ligand substitution due to their labile chloride ligands. For Dichlorobis(tranylcypromine)platinum(II), reactions include:

Aquation in Aqueous Media

In aqueous solutions, chloride ligands are replaced by water molecules:
 Pt TCP 2Cl2]+2H2O Pt TCP 2(H2O)2]2++2Cl\text{ Pt TCP }_2\text{Cl}_2]+2\text{H}_2\text{O}\rightarrow \text{ Pt TCP }_2(\text{H}_2\text{O})_2]^{2+}+2\text{Cl}^-
This process is pH-dependent and critical for biological activity, akin to cisplatin .

Reaction with Nucleophiles

Strong nucleophiles (e.g., thiocyanate, ammonia) displace chloride ions:
 Pt TCP 2Cl2]+2SCN Pt TCP 2(SCN)2]+2Cl\text{ Pt TCP }_2\text{Cl}_2]+2\text{SCN}^-\rightarrow \text{ Pt TCP }_2(\text{SCN})_2]+2\text{Cl}^-
Such substitutions are influenced by the trans effect of the tranylcypromine ligand .

Isomerization and Stability

Platinum(II) complexes exhibit cis-trans isomerism, but stability depends on ligand bulkiness. Tranylcypromine’s rigid cyclopropane ring may limit isomerization. Comparative studies with analogous complexes show:

Complex Isomer Stability Conditions Source
cis-PtCl₂(NH₃)₂ (Cisplatin)HighAqueous, 25°C
trans-PtCl₂(PPh₃)₂MetastableNonpolar solvents
Dichlorobis(tranylcypromine)platinum(II)UndeterminedRequires further study

Redox Reactions

Platinum(II) is generally stable under physiological conditions but can oxidize to Pt(IV) in the presence of strong oxidizers:
 Pt TCP 2Cl2]+Cl2 Pt TCP 2Cl4]\text{ Pt TCP }_2\text{Cl}_2]+\text{Cl}_2\rightarrow \text{ Pt TCP }_2\text{Cl}_4]
No experimental data confirm this pathway for the compound, though analogous Pt²⁺ → Pt⁴⁺ oxidations are documented .

Biological Interactions

Tranylcypromine’s MAO inhibition may synergize with platinum’s DNA-binding capacity. Key findings:

  • DNA Binding : Pt²⁺ centers form crosslinks with guanine N7 sites, disrupting replication .

  • Synergistic Effects : Tranylcypromine’s neuroactive properties could modulate cellular uptake or apoptosis .

Thermal Decomposition

Heating above 300°C likely decomposes the complex:
 Pt TCP 2Cl2]ΔPt0+2TCP+Cl2\text{ Pt TCP }_2\text{Cl}_2]\xrightarrow{\Delta}\text{Pt}^0+2\text{TCP}+\text{Cl}_2
This mirrors the decomposition of PtCl₂ into metallic platinum .

Comparative Reactivity Table

Reactivity relative to other platinum(II) complexes:

Complex Ligand Lability Nucleophilic Substitution Rate Source
CisplatinHighFast (Cl⁻ > H₂O)
[Pt(TCP)₂Cl₂]ModerateModerate (steric hindrance)
[Pt(PPh₃)₂Cl₂]LowSlow (strong Pt–P bonds)

Unresolved Questions and Research Gaps

  • Isomerization Dynamics : Does the cis or trans configuration dominate?

  • Biological Metabolites : Are hydrolysis products neuroactive or cytotoxic?

  • Catalytic Applications : Potential in asymmetric synthesis remains unexplored.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for synthesizing Dichlorobis(tranylcypromine)platinum(II) with high yield and purity?

  • Methodology : Use a stoichiometric ratio of platinum precursor (e.g., K₂PtCl₄) to tranylcypromine ligand in anhydrous solvents (e.g., DMF or ethanol) under inert atmosphere. Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography, and confirm purity using elemental analysis and mass spectrometry .

Q. How is the coordination geometry of Dichlorobis(tranylcypromine)platinum(II) characterized experimentally?

  • Methodology : Employ single-crystal X-ray diffraction to determine bond lengths and angles. Complement with spectroscopic methods:

  • NMR : Analyze ligand proton environments to confirm binding.
  • IR : Identify shifts in Pt-Cl and Pt-N vibrational modes.
  • UV-Vis : Compare electronic transitions to known square-planar Pt(II) complexes .

Q. What in vitro assays are appropriate for preliminary evaluation of the compound’s cytotoxic activity?

  • Methodology : Use MTT or SRB assays across cancer cell lines (e.g., HeLa, MCF-7). Include cisplatin as a positive control. Standardize cell culture conditions (e.g., passage number, serum concentration) and report IC₅₀ values with error margins. Validate results via triplicate experiments .

Q. How can researchers assess the stability of Dichlorobis(tranylcypromine)platinum(II) in physiological buffers?

  • Methodology : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation over 24–72 hours using HPLC. Compare chromatograms to fresh samples and quantify decomposition products. Confirm chloride release via ion-selective electrodes .

Advanced Research Questions

Q. How can discrepancies in reported cytotoxic activity data across cell lines be systematically resolved?

  • Methodology :

  • Variable Control : Ensure consistency in cell line sources, passage numbers, and assay protocols.
  • Mechanistic Profiling : Compare uptake kinetics (e.g., via ICP-MS for platinum accumulation) and DNA adduct formation (e.g., comet assays).
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., hypoxia, glutathione levels) .

Q. What computational approaches predict the interaction between Dichlorobis(tranylcypromine)platinum(II) and biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to DNA duplexes or proteins (e.g., topoisomerase II).
  • DFT Calculations : Optimize geometry in Gaussian09 and analyze frontier orbitals to predict reactivity.
  • MD Simulations : Simulate ligand-Pt dissociation kinetics in explicit solvent models (e.g., AMBER) .

Q. What strategies optimize the lipophilicity and bioavailability of Dichlorobis(tranylcypromine)platinum(II) derivatives?

  • Methodology :

  • Ligand Modification : Introduce substituents to tranylcypromine (e.g., alkyl chains) and measure logP values.
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles. Assess release profiles via dialysis membranes.
  • In Vivo PK/PD : Compare plasma half-life and tissue distribution in rodent models .

Q. How do researchers validate the proposed mechanism of action when conflicting spectroscopic and biochemical data arise?

  • Methodology :

  • Cross-Validation : Correlate Pt-DNA adduct formation (via atomic absorption) with transcriptional inhibition (RNA-seq).
  • Competitive Binding : Use ethidium bromide displacement assays to confirm intercalation vs. covalent binding.
  • Knockdown Studies : Silence suspected targets (e.g., via CRISPR) and measure resistance phenotypes .

Q. Data Analysis and Reporting Guidelines

Data Type Analysis Method Reporting Standard
Crystallographic DataR-factor, bond angle/length deviationsCIF format (CCDC deposition)
Cytotoxicity (IC₅₀)Dose-response curves with 95% CIGraphPad Prism® or R scripts
Spectroscopic ShiftsBaseline correction and peak deconvolutionInclude raw and processed data
Computational OutputsFree energy values, docking scoresPDB IDs for protein targets

Q. Key Methodological Considerations

  • Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • Contradiction Resolution : Apply triangulation by combining structural, biochemical, and computational data .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies and cytotoxic compound handling .

Properties

CAS No.

84152-26-1

Molecular Formula

C18H22Cl2N2Pt

Molecular Weight

532.4 g/mol

IUPAC Name

2-phenylcyclopropan-1-amine;platinum(2+);dichloride

InChI

InChI=1S/2C9H11N.2ClH.Pt/c2*10-9-6-8(9)7-4-2-1-3-5-7;;;/h2*1-5,8-9H,6,10H2;2*1H;/q;;;;+2/p-2

InChI Key

WTVLONXVMCXJCU-UHFFFAOYSA-L

SMILES

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.[Cl-].[Cl-].[Pt+2]

Synonyms

cis-Pt(II)(tranylcypromine)2Cl2
dichlorobis(tranylcypromine)platinum(II)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.